4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
Overview
Description
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide: is a biochemical compound with the molecular formula C3H7N3•HI and a molecular weight of 210.02 . It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide typically involves the reaction of 4,5-Dihydro-1H-imidazol-2-ylamine with hydroiodic acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Quality control: Ensuring the product meets specific standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imidazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of the hydroiodide group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Imidazole derivatives.
Reduction products: Reduced amine derivatives.
Substitution products: Various substituted imidazole compounds.
Scientific Research Applications
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in various biochemical pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A parent compound with similar structural features.
2-Aminoimidazole: A related compound with an amino group at the 2-position.
Histamine: A biologically active compound with an imidazole ring.
Uniqueness
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.HI/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKTUPLYOCIVPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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